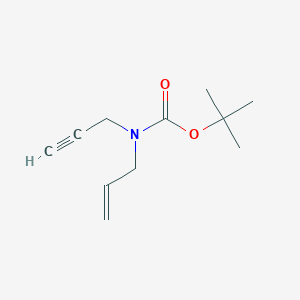
叔丁基烯丙基(丙-2-炔-1-基)氨基甲酸酯
描述
tert-Butyl allyl(prop-2-yn-1-yl)carbamate is a chemical compound with the molecular formula C11H17NO2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) as part of its structure. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis.
科学研究应用
tert-Butyl allyl(prop-2-yn-1-yl)carbamate has several applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into the medicinal properties of carbamate derivatives includes their potential use as enzyme inhibitors and therapeutic agents.
准备方法
Synthetic Routes and Reaction Conditions
tert-Butyl allyl(prop-2-yn-1-yl)carbamate can be synthesized through a multi-step process involving the reaction of allyl and prop-2-yn-1-yl groups with tert-butyl carbamate. One common method involves the use of a base such as cesium carbonate and a catalyst like tetrabutylammonium iodide (TBAI) to facilitate the reaction . The reaction conditions typically include mild temperatures and short reaction times to avoid over-alkylation of the carbamate.
Industrial Production Methods
Industrial production of tert-Butyl allyl(prop-2-yn-1-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly reagents and catalysts is preferred to minimize waste and reduce the environmental impact.
化学反应分析
Types of Reactions
tert-Butyl allyl(prop-2-yn-1-yl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The allyl and prop-2-yn-1-yl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of tert-Butyl allyl(prop-2-yn-1-yl)carbamate can yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new carbamate derivatives with different functional groups.
作用机制
The mechanism of action of tert-Butyl allyl(prop-2-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or chemical effects .
相似化合物的比较
Similar Compounds
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: This compound has a similar structure but contains two prop-2-yn-1-yl groups instead of one allyl and one prop-2-yn-1-yl group.
tert-Butyl N-[3-(pyridin-4-yl)prop-2-yn-1-yl]carbamate: This compound includes a pyridinyl group, which can impart different chemical properties and reactivity.
tert-Butyl N-[1-(prop-2-yn-1-yl)pyrrolidin-3-yl]carbamate: This compound features a pyrrolidinyl group, which can influence its biological activity and applications.
Uniqueness
tert-Butyl allyl(prop-2-yn-1-yl)carbamate is unique due to its combination of allyl and prop-2-yn-1-yl groups, which provide distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring new chemical and biological applications.
属性
IUPAC Name |
tert-butyl N-prop-2-enyl-N-prop-2-ynylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-6-8-12(9-7-2)10(13)14-11(3,4)5/h1,7H,2,8-9H2,3-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOBBHMBMRQQHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC=C)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50446272 | |
| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147528-20-9 | |
| Record name | tert-Butyl allyl(prop-2-yn-1-yl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50446272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
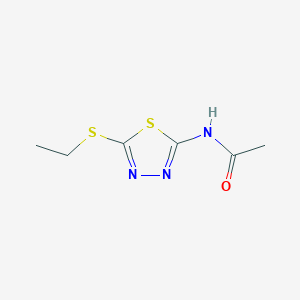
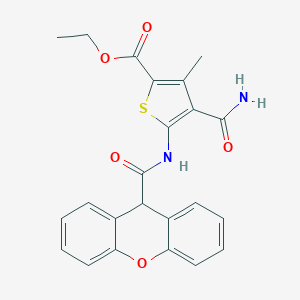
![1-[4-(4-Nitrophenyl)piperazin-1-yl]propan-1-one](/img/structure/B186020.png)
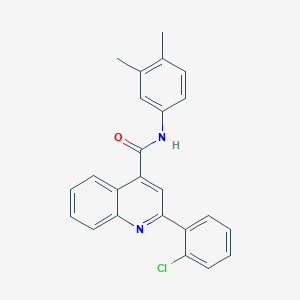
![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)
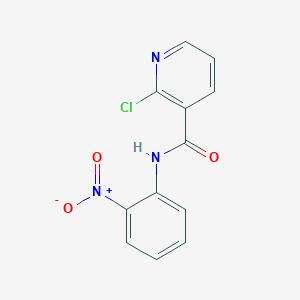
![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)
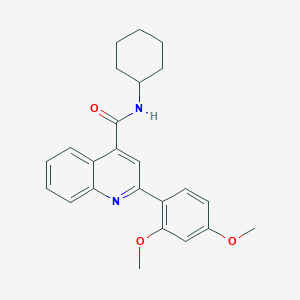
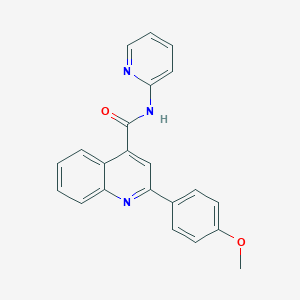

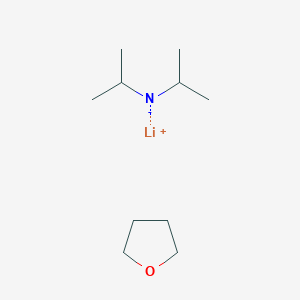
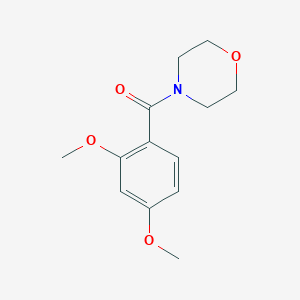
![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)
![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)
